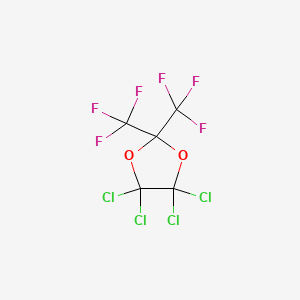

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane

Overview

Description

Scientific Research Applications

Fluorine-Based Organic Solvent for Secondary Batteries

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane serves as an excellent fluorine-based organic solvent. Researchers have explored its use in secondary batteries, particularly in lithium-ion batteries. Its high dielectric constant, low viscosity, and good solubility make it suitable for electrolyte formulations . The compound’s stability and compatibility with battery materials contribute to its application in energy storage research.

Cycloaddition Reactions

The compound has been employed in cycloaddition reactions. Specifically, reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceed smoothly under transition-metal and base-free conditions, yielding cycloaddition products in good to excellent yields . These reactions are valuable in synthetic chemistry and materials science.

Industrial Pesticide and Fungicide Intermediary

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane serves as an intermediate in the production of industrial pesticides and fungicides. In agriculture, it finds widespread use for pest and disease control in various crops. Its unique chemical properties contribute to its effectiveness in protecting plants .

Safety and Hazards

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane is classified as Acute Tox. 3 (Oral), Acute Tox. 3 (Dermal), Acute Tox. 3 (Inhalation), Skin Corr. 1B, Eye Dam. 1, STOT SE 3 . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

This compound is a complex organofluorine molecule, and its specific biological targets may depend on the context of its use .

Mode of Action

It’s known to be used as a fluorine-based organic solvent for secondary batteries . This suggests that its mode of action might involve interactions with other chemical species in the battery, possibly influencing the movement of ions or electrons.

Biochemical Pathways

Given its use as a solvent in secondary batteries , it’s likely that its primary biochemical interactions occur in non-biological systems.

Pharmacokinetics

As a solvent used in industrial applications

Result of Action

As a solvent, its primary role is likely to facilitate the dissolution or dispersion of other substances .

Its primary known use is as a solvent in secondary batteries

properties

IUPAC Name |

4,4,5,5-tetrachloro-2,2-bis(trifluoromethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl4F6O2/c6-2(7)3(8,9)17-1(16-2,4(10,11)12)5(13,14)15 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNKMTZZWVFGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl4F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

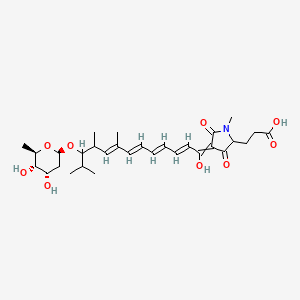

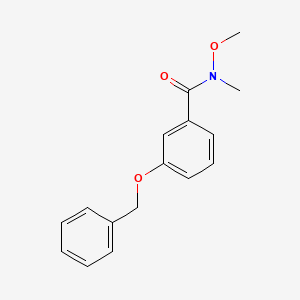

![6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3037780.png)